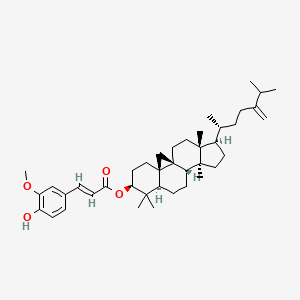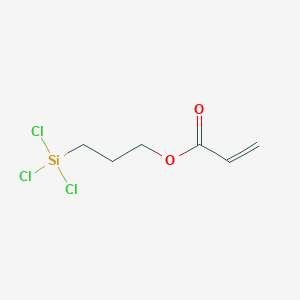
3-Acryloxypropyltrichlorosilane
Overview
Description
This compound, also known as 3-(Acryloyloxy)propyltrichlorosilane, is an organosilicon compound with the chemical formula C9H13Cl3O2Si and a molecular weight of 277.63 g/mol . This compound is a colorless to slightly yellow liquid with a pungent odor and good solubility. It is known for its ability to hydrolyze in water .
Preparation Methods
The preparation of 3-Acryloxypropyltrichlorosilane typically involves the reaction of acrylic acid with 3-chloropropyltrichlorosilane. In this process, 3-chloropropyltrichlorosilane is reacted with an excess of acrylic acid under the protection of an inert gas. The product is then purified and separated to obtain the desired compound .
Chemical Reactions Analysis
3-Acryloxypropyltrichlorosilane undergoes various chemical reactions, including hydrolysis, polymerization, and substitution reactions.
Polymerization: It can undergo polymerization reactions to form polymers with acrylate functionalities.
Substitution: The trichlorosilyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include water, alcohols, and other nucleophiles. The major products formed from these reactions are silanols, polymers, and substituted silanes .
Scientific Research Applications
3-Acryloxypropyltrichlorosilane has a wide range of applications in scientific research and industry:
Surface Modification: It is used to modify the surface properties of materials, enhancing their adhesion, hydrophobicity, and compatibility with other materials.
Polymer Synthesis: This compound is employed in the synthesis of polymers with specific functionalities, such as acrylate polymers.
Biological Applications: It is used in the preparation of biomaterials and coatings for medical devices.
Industrial Applications: This compound is utilized in the production of adhesives, sealants, and coatings.
Mechanism of Action
The mechanism of action of 3-Acryloxypropyltrichlorosilane involves its ability to react with various substrates through its trichlorosilyl and acryloxy groups. The trichlorosilyl group can undergo hydrolysis to form silanols, which can then condense to form siloxane bonds. The acryloxy group can participate in polymerization reactions, forming cross-linked polymer networks .
Comparison with Similar Compounds
3-Acryloxypropyltrichlorosilane can be compared with other similar organosilicon compounds, such as:
3-Glycidyloxypropyltrimethoxysilane: This compound has a glycidyloxy group instead of an acryloxy group, making it suitable for different applications, such as epoxy resin modification.
3-Methacryloxypropyltrimethoxysilane: Similar to this compound, but with a methacryloxy group, it is used in the production of methacrylate polymers.
3-Chloropropyltrichlorosilane: This compound lacks the acryloxy group and is used primarily as an intermediate in the synthesis of other organosilicon compounds.
The uniqueness of this compound lies in its dual functionality, allowing it to participate in both silane chemistry and acrylate polymerization, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-trichlorosilylpropyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Cl3O2Si/c1-2-6(10)11-4-3-5-12(7,8)9/h2H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPRPXBFZRAOGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl3O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431080 | |
| Record name | 3-Acryloxypropyltrichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38595-89-0 | |
| Record name | 3-Acryloxypropyltrichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Acryloxypropyl)trichlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Acryloxypropyltrichlorosilane help control the density of polyethylene brushes on silica nanoparticles?
A1: this compound acts as a surface modifier for silica nanoparticles. It covalently attaches to the silica surface through its trichlorosilane group, leaving the acryloyl group exposed []. This acryloyl group serves as an anchoring point for the Pd-diimine catalyst used in the ethylene polymerization. By adjusting the concentration of this compound mixed with an inert silane (ethyltrichlorosilane) during the surface functionalization, researchers can control the density of available anchoring points, and therefore the density of the resulting polyethylene brushes [].
Q2: What is the significance of controlling polyethylene brush density in this specific research context?
A2: The density of polyethylene brushes significantly impacts the dispersion of silica nanoparticles within a polyolefin matrix []. By tuning the brush density, researchers can optimize the nanoparticle dispersion, which in turn influences the mechanical and physical properties of the final composite material. This fine-tuning is crucial for tailoring the material's performance for specific applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B1588347.png)
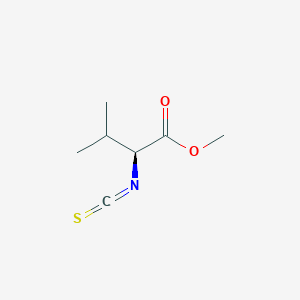
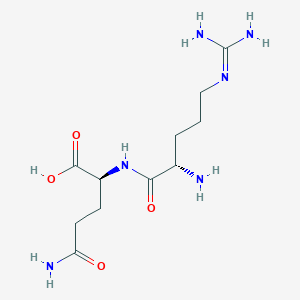
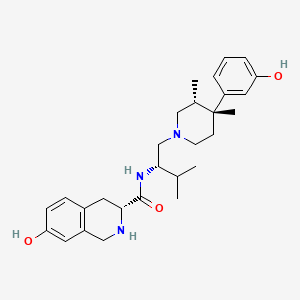
![N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B1588354.png)
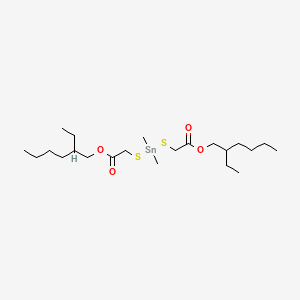

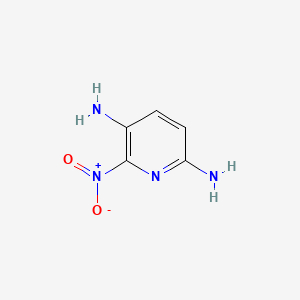


![2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride](/img/structure/B1588363.png)

